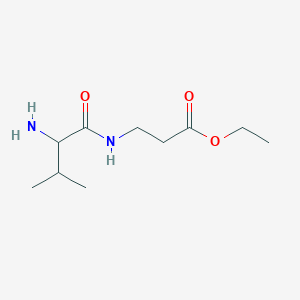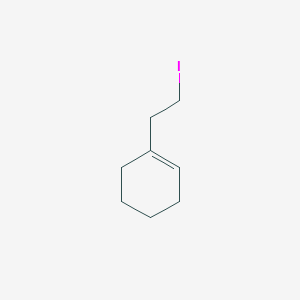![molecular formula C9H11F3O3 B13511869 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a bicyclic oxabicyclo[2.2.2]octane framework, which provides rigidity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-oxabicyclo[22This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of radical initiators . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction . Substitution reactions often require the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions .
Major Products
The major products formed from these reactions include trifluoromethyl alcohols, ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bicyclic framework provides rigidity and stability, allowing for precise binding to target sites . These interactions can modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in the bicyclic framework and is known for its applications in drug discovery.
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is widely used as a catalyst in organic synthesis due to its nucleophilic properties.
Uniqueness
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications where high thermal stability and resistance to degradation are required .
Propiedades
Fórmula molecular |
C9H11F3O3 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8(7(13)14)5-1-3-6(15-8)4-2-5/h5-6H,1-4H2,(H,13,14) |
Clave InChI |
ZVVDYPOXJYXMII-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(O2)(C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)


![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)
